2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol
Overview
Description
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H5Cl2NO2 and a molecular weight of 194.02 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a hydroxyl group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol typically involves the chlorination of 6-(hydroxymethyl)pyridin-3-ol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less halogenated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 2,5-Dichloro-6-carboxypyridin-3-ol, while substitution of chlorine atoms can produce various derivatives with different functional groups .
Scientific Research Applications
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol: This compound has an additional iodine atom, which may alter its reactivity and biological activity.
2,5-Dichloro-6-(hydroxymethyl)-3-pyridinol: Similar in structure but lacks the hydroxymethyl group, affecting its chemical properties and applications.
Uniqueness
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2/c7-3-1-5(11)6(8)9-4(3)2-10/h1,10-11H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKGQHEXLFGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679162 | |
Record name | 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-99-4 | |
Record name | 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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